N-[3-chloro-4-(5-methyl-1H-1,2,4-triazol-3-yl)phenyl]-3,5-difluoropyridine-2-carboxamide
Description
N-[3-chloro-4-(5-methyl-1H-1,2,4-triazol-3-yl)phenyl]-3,5-difluoropyridine-2-carboxamide is an organic compound with a complex structure that includes a triazole ring, a pyridine ring, and various substituents
Properties
IUPAC Name |
N-[3-chloro-4-(5-methyl-1H-1,2,4-triazol-3-yl)phenyl]-3,5-difluoropyridine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClF2N5O/c1-7-20-14(23-22-7)10-3-2-9(5-11(10)16)21-15(24)13-12(18)4-8(17)6-19-13/h2-6H,1H3,(H,21,24)(H,20,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLTSPBJSLGOSSX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NN1)C2=C(C=C(C=C2)NC(=O)C3=C(C=C(C=N3)F)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClF2N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-chloro-4-(5-methyl-1H-1,2,4-triazol-3-yl)phenyl]-3,5-difluoropyridine-2-carboxamide typically involves multiple steps, starting from commercially available precursorsCommon reagents used in these reactions include various chlorinating agents, fluorinating agents, and coupling reagents .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
N-[3-chloro-4-(5-methyl-1H-1,2,4-triazol-3-yl)phenyl]-3,5-difluoropyridine-2-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly at the chloro and fluoro positions.
Oxidation and Reduction: The triazole and pyridine rings can undergo oxidation and reduction reactions under appropriate conditions.
Coupling Reactions: The compound can be involved in coupling reactions to form more complex structures
Common Reagents and Conditions
Common reagents used in these reactions include halogenating agents (e.g., N-bromosuccinimide), oxidizing agents (e.g., hydrogen peroxide), and reducing agents (e.g., sodium borohydride). Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield derivatives with different substituents at the chloro or fluoro positions, while coupling reactions can produce more complex molecules with additional functional groups .
Scientific Research Applications
N-[3-chloro-4-(5-methyl-1H-1,2,4-triazol-3-yl)phenyl]-3,5-difluoropyridine-2-carboxamide has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as a pharmaceutical agent due to its ability to interact with various biological targets.
Materials Science: Its unique structure makes it a candidate for use in the development of new materials with specific properties.
Biological Research: The compound can be used as a tool to study biological processes and pathways, particularly those involving triazole and pyridine derivatives
Mechanism of Action
The mechanism of action of N-[3-chloro-4-(5-methyl-1H-1,2,4-triazol-3-yl)phenyl]-3,5-difluoropyridine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other triazole and pyridine derivatives, such as:
- 3-chloro-4-(5-methyl-1H-1,2,4-triazol-3-yl)phenyl derivatives
- 3,5-difluoropyridine-2-carboxamide derivatives
- Other triazole-containing compounds
Uniqueness
N-[3-chloro-4-(5-methyl-1H-1,2,4-triazol-3-yl)phenyl]-3,5-difluoropyridine-2-carboxamide is unique due to its specific combination of functional groups and rings, which confer distinct chemical and biological properties.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
